1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one
Description
1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and an indole group
Properties
IUPAC Name |
1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c20-16-11-21-7-5-18(16)25-14-6-8-23(12-14)19(24)9-13-10-22-17-4-2-1-3-15(13)17/h1-5,7,10-11,14,22H,6,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHMETNUAAXIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps:
Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.
Synthesis of the pyrrolidine derivative: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The bromopyridine intermediate is coupled with the pyrrolidine derivative using suitable coupling agents and conditions.
Introduction of the indole group: The final step involves the attachment of the indole group to the coupled intermediate through a series of reactions, such as nucleophilic substitution or condensation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interactions with biological targets. It may exhibit antiviral, anticancer, or anti-inflammatory properties.
Biological Studies: Researchers investigate the compound’s effects on cellular pathways and its potential as a tool for studying biological processes.
Chemical Biology: The compound can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can be compared with other compounds that feature similar structural motifs, such as:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which are known for their biological activity and use in drug discovery.
Bromopyridine derivatives: Compounds containing a bromopyridine moiety, which are often used as intermediates in organic synthesis.
Indole derivatives: Compounds with an indole group, which are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its combination of these three structural elements, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
